molecular formula C30H52O2 B12428948 (+/-)-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol

(+/-)-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol

Cat. No.: B12428948
M. Wt: 444.7 g/mol
InChI Key: GRPNWQFOKYUABH-UHFFFAOYSA-N
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Description

(+/-)-Squalene-2,3-diol (C30H52O2), also termed 2,3-dihydroxysqualene or squalene glycol, is a hydroxylated derivative of squalene (C30H50), a linear triterpene central to sterol biosynthesis. While squalene itself is a key precursor in cholesterol and triterpenoid synthesis, its oxidized forms—such as squalene-2,3-epoxide (2,3-oxidosqualene) and squalene-2,3-diol—play distinct roles in metabolic pathways. Its stereochemistry (±) indicates a racemic mixture, differing from the enzymatically controlled (S)-configuration of squalene-2,3-epoxide .

Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol

InChI

InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3

InChI Key

GRPNWQFOKYUABH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C

Origin of Product

United States

Preparation Methods

Epoxidation of Squalene

Squalene epoxidase (e.g., from Saccharomyces cerevisiae) converts squalene to (3S)-2,3-oxidosqualene (5) using molecular oxygen. This epoxide is a precursor to squalene-2,3-diol via acid-catalyzed hydrolysis:

  • Epoxidation : Squalene + O₂ → (3S)-2,3-oxidosqualene (NADPH-dependent).
  • Hydrolysis : Epoxide treated with H₃O⁺ or H₂O/H⁺ yields racemic squalene-2,3-diol.

Key Data :

Enzyme Substrate Product Yield Stereochemistry
Squalene epoxidase Squalene (3S)-2,3-oxidosqualene 60–75% >90% ee
Acid hydrolysis Epoxide (±)-Squalene-2,3-diol 85% Racemic

Resolution of Racemates

Chiral resolution of (±)-squalene-2,3-diol is achieved via esterification with a chiral auxiliary (e.g., 3β-acetoxyandrost-5-ene-17β-carboxylic acid). Enzymatic resolution using lipases or esterases has also been reported.

Chemical Synthesis via Dihydroxylation

Chemical methods employ osmium tetroxide (OsO₄) or other dihydroxylation agents to introduce vicinal diols.

Osmium-Catalyzed Dihydroxylation

Squalene undergoes syn-dihydroxylation with OsO₄ in THF/H₂O, yielding (±)-squalene-2,3-diol:

  • Reaction : Squalene + OsO₄ → Diol-osmate intermediate → Hydrolysis → Diol.
  • Conditions : 0°C, 12 h, N-methylmorpholine N-oxide (NMO) as co-oxidant.

Key Data :

Oxidant Solvent Temperature Yield Stereoselectivity
OsO₄/NMO THF/H₂O 0°C 78% syn-addition

Industrial-Scale Production from Olive Oil Byproducts

Squalene extracted from olive oil distillates serves as a feedstock for diol synthesis:

  • Saponification : Olive oil distillates treated with NaOH yield unsaponifiable fractions rich in squalene (≥75%).
  • Molecular Distillation : Squalene is purified to >95% purity.
  • Diol Synthesis : Purified squalene is converted to diol via epoxidation-hydrolysis or dihydroxylation.

Key Data :

Step Conditions Squalene Purity
Saponification NaOH, 1–3 h, 80°C 75–85%
Molecular distillation 180°C, 3 mtorr >95%

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Microbial Sustainable, stereoselective Long fermentation times Moderate
Enzymatic High enantiomeric excess Enzyme cost, low yields Low
Chemical Rapid, high yields Toxic reagents (OsO₄) High
Industrial Cost-effective feedstock Requires high-purity squalene High

Structural and Analytical Characterization

  • NMR : ¹H NMR (CDCl₃): δ 5.16–5.12 (m, 5H, olefinic), 3.96 (dd, 1H, -OH), 1.67 (s, 3H, CH₃).
  • MS : m/z 410.7 (M⁺), consistent with C₃₀H₅₀O₂.
  • Chromatography : HPLC (C18 column, MeOH/H₂O) confirms >98% purity.

Applications and Derivatives

  • Biosynthesis : Intermediate in lanosterol and cycloartenol production.
  • Drug Delivery : Thiol-ene derivatives for nanoparticle synthesis.
  • Cosmetics : Antioxidant properties in skincare formulations.

Chemical Reactions Analysis

Types of Reactions: Squalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Squalene-2,3-diol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield squalene-2,3-dione, while reduction may produce squalane.

Comparison with Similar Compounds

Comparison with Similar Compounds

Squalene (C30H50)

  • Role: Precursor for cholesterol, plant sterols, and triterpenoids via epoxidation and cyclization .
  • Metabolic Context : Synthesized by squalene synthase (SS) from farnesyl diphosphate (FPP). Accumulates in tissues like sebaceous glands due to repressed SQLE activity .

Squalene-2,3-epoxide (2,3-Oxidosqualene; C30H50O)

  • Structure : Epoxidized at C2 and C3, forming a three-membered cyclic ether.
  • Role: Critical intermediate for cyclization into lanosterol (animals) or cycloartenol (plants) via lanosterol synthase (LSS) or cycloartenol synthase, respectively .
  • Enzymatic Control : Synthesized by squalene epoxidase (SQLE), a rate-limiting enzyme in cholesterol biosynthesis . Inhibitors (e.g., terbinafine) cause squalene accumulation .

2,3S:22S,23-Dioxidosqualene (C30H50O2)

  • Structure : Contains two epoxide groups at C2-C3 and C22-C23.
  • Role: Precursor for 24S,25-epoxylanosterol, leading to 24S,25-epoxycholesterol (24S,25-EC), a neurosterol modulating liver X receptors (LXRs) .
  • Metabolic Context : Formed when SQLE introduces a second epoxide under high squalene-2,3-epoxide levels .

Lanosterol (C30H50O)

  • Structure: Tetracyclic triterpenoid with a hydroxyl group.
  • Role : First cyclized product of squalene-2,3-epoxide in animals; precursor to cholesterol via demethylation and isomerization .
  • Pharmacological Relevance : Accumulates upon CYP51 inhibition (e.g., azoles) .

Cycloartenol (C30H50O)

  • Structure: Cyclopropane-containing triterpenoid.
  • Role : Plant-specific cyclization product of squalene-2,3-epoxide; precursor to phytosterols (e.g., β-sitosterol) .

Structural and Functional Comparison Table

Compound Molecular Formula Functional Groups Biological Role Associated Enzymes
Squalene C30H50 None Cholesterol/triterpenoid precursor Squalene synthase (SS)
Squalene-2,3-epoxide C30H50O Epoxide Cyclization to lanosterol/cycloartenol SQLE
Squalene-2,3-diol C30H52O2 Diol (2 hydroxyls) Potential hydrolysis product of squalene-2,3-epoxide; metabolic role unclear Non-enzymatic or epoxide hydrolase?
2,3S:22S,23-Dioxidosqualene C30H50O2 Two epoxides Precursor to 24S,25-EC (neurosterol) SQLE
Lanosterol C30H50O Hydroxyl, tetracyclic Cholesterol biosynthesis; membrane component Lanosterol synthase (LSS)
Cycloartenol C30H50O Cyclopropane, hydroxyl Plant sterol biosynthesis Cycloartenol synthase

Enzymatic Pathways and Metabolic Context

Instead, squalene-2,3-epoxide is rapidly cyclized by LSS or diverted to form diepoxides under specific conditions . The diol may arise from non-enzymatic hydrolysis or epoxide hydrolase activity, but its physiological significance remains understudied. In contrast, squalene-2,3-epoxide is indispensable, acting as the "branch point" for sterol diversity:

  • Animals: Cyclization to lanosterol via LSS .
  • Plants: Cyclization to cycloartenol, enabling phytosterol production .
  • Alternate Pathway : Dual epoxidation by SQLE yields 2,3S:22S,23-dioxidosqualene, leading to 24S,25-EC, a ligand for LXRs involved in lipid homeostasis .

Analytical Data and Detection Methods

While squalene and squalene-2,3-epoxide are routinely quantified via GC-MS in biological matrices (e.g., T. Detection limits for squalene-2,3-epoxide in GC-MS are 1.86 µg/mL (LOD) and 3.10 µg/mL (LOQ) , suggesting that the diol, if present, would require specialized methods for identification.

Biological Activity

Introduction

(+/-)-Squalene-2,3-diol, also known as 2,3-dihydroxysqualene or squalene glycol, is a bioactive compound derived from squalene, a natural triterpene found in various sources including shark liver oil and certain plant oils. This compound has garnered attention due to its potential biological activities, particularly in cancer prevention, antioxidant properties, and skin health. This article reviews the biological activity of squalene glycol based on diverse research findings.

Squalene glycol is an intermediate in the biosynthesis of sterols and has a structure that allows it to interact with biological membranes effectively. Its hydroxyl groups enhance its solubility and reactivity compared to squalene. The mechanism of action includes:

  • Antioxidant Activity : Squalene glycol acts as an efficient scavenger of free radicals, thereby preventing oxidative stress and lipid peroxidation.
  • Antitumor Effects : It inhibits chemically induced tumorigenesis in various animal models by modulating carcinogen activation and promoting apoptosis in cancer cells.
  • Skin Protection : Squalene glycol contributes to skin barrier function and hydration by enhancing sebum production.

Antioxidant Properties

Squalene glycol exhibits potent antioxidant properties. It has been shown to reduce oxidative damage in skin cells by quenching singlet oxygen and inhibiting lipid peroxidation. In vitro studies indicate that it significantly decreases the levels of reactive oxygen species (ROS) generated under stress conditions such as UV exposure .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of squalene glycol:

  • Skin Cancer : In a study involving mice treated with carcinogens, the administration of squalene glycol resulted in a significant reduction in tumor incidence (approximately 26.67% reduction) compared to control groups .
  • Colon and Lung Cancer : Squalene glycol has shown effectiveness in inhibiting tumor formation induced by specific carcinogens like azoxymethane (AOM) and tobacco-specific nitrosamines .

Skin Health

Squalene glycol is recognized for its role in dermatology:

  • Moisturization : It enhances skin hydration by mimicking natural sebum, which is crucial for maintaining skin barrier integrity.
  • Anti-inflammatory Effects : Research indicates that it can suppress inflammation in skin cells, potentially alleviating conditions such as eczema and psoriasis .

Study 1: Antioxidant Efficacy

In a controlled laboratory setting, squalene glycol was applied to cultured human keratinocytes exposed to oxidative stress. Results showed a marked decrease in oxidative markers and improved cell viability compared to untreated controls. This study highlights its potential for protective applications in skincare formulations.

Study 2: Cancer Prevention

A study conducted on female CD-1 mice evaluated the effect of dietary squalene glycol on skin tumor development induced by 7,12-dimethylbenz[a]anthracene (DMBA). Mice receiving squalene glycol demonstrated a significant decrease in tumor multiplicity, suggesting its efficacy as a chemopreventive agent .

Data Summary

Biological ActivityFindingsReferences
AntioxidantReduces ROS levels; protects against lipid peroxidation
AnticancerDecreases tumor incidence by 26.67% in mice
Skin HydrationEnhances sebum production; improves moisture retention
Anti-inflammatoryReduces inflammation markers in skin cells

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying squalene-2,3-diol and related intermediates in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) in selected-ion monitoring (SIM) mode is a validated approach for simultaneous quantification of squalene, squalene-2,3-epoxide, and downstream sterols (e.g., lanosterol, cholesterol) in biological samples like T. cruzi epimastigotes. Key validation parameters include linearity (R² > 0.99), precision (RSD < 15%), and recovery rates (80–120%) for accurate detection in complex matrices .

Q. How is squalene-2,3-epoxide synthesized, and what enzymes regulate its conversion to downstream metabolites?

  • Methodological Answer : Squalene-2,3-epoxide is synthesized from squalene via squalene monooxygenase (SQLE, EC 1.14.14.17), which requires NADPH and molecular oxygen. Subsequent cyclization by enzymes like cycloartenol synthase (EC 5.4.99.8) or lanosterol synthase directs the metabolite toward plant sterols (e.g., cycloartenol) or animal sterols (e.g., lanosterol), respectively . In mammalian systems, SQLE activity is a critical checkpoint for cholesterol biosynthesis .

Q. What extraction techniques optimize squalene and its diol derivatives from natural sources for research purposes?

  • Methodological Answer : Supercritical CO₂ (SC-CO₂) extraction achieves >90% squalene purity from olive oil deodorizer distillate (OODD). Optimal conditions include 40°C, 12 MPa, and a CO₂ flow rate of 1.5 L/min, validated via Group Contribution Equation of State simulations . For polar derivatives like squalene-2,3-diol, sequential solvent extraction (e.g., hexane followed by ethanol) improves yield .

Advanced Research Questions

Q. How does metabolic flux analysis clarify the bifurcation of squalene-2,3-epoxide into the cholesterol synthesis pathway versus the shunt pathway in glioblastoma (GBM) cells?

  • Methodological Answer : Inhibition of lanosterol synthase (LSS) by small molecules (e.g., MI-2) shifts squalene-2,3-epoxide toward the shunt pathway, producing 24,25-epoxycholesterol. This oxysterol activates liver X receptors (LXRs), upregulating ABCA1-mediated cholesterol efflux. Quantifying flux ratios (e.g., via ¹³C-labeled squalene tracing and LC-MS/MS) reveals pathway dominance under therapeutic perturbation .

Q. What genetic modifications explain the structural diversity of triterpenoid saponins derived from squalene-2,3-epoxide in plants?

  • Methodological Answer : Deletion or exon loss in damarene glycol synthase (DDS) genes disrupts cyclization of 2,3-epoxysqualene into damarene-type tetracyclic triterpenes. Comparative genomics (e.g., in Aralia elata vs. Panax species) identifies conserved exon regions critical for catalytic activity, enabling CRISPR-Cas9 knockout studies to reconstitute saponin profiles .

Q. How do oxidosqualene cyclase (OSC) isoforms influence stereochemical outcomes in diol and epoxide derivatives?

  • Methodological Answer : Heterologous expression of OSC isoforms (e.g., in Saccharomyces cerevisiae) combined with NMR structural elucidation (¹H, ¹³C, DEPT) reveals enzyme-specific regiospecificity. For example, Arabidopsis thaliana CAS1 produces cycloartenol, while human OSC yields lanosterol, highlighting evolutionary divergence in triterpene cyclization .

Contradiction Analysis

  • states squalene oxidocyclase converts squalene-2,3-epoxide to cholesterol, while attributes this role to lanosterol synthase (LSS). This discrepancy arises from nomenclature differences: "oxidocyclase" is a historical term for LSS in older literature, now standardized under EC 5.4.99.7 .

Key Research Gaps

  • Structural resolution of mammalian SQLE in complex with squalene-2,3-diol derivatives.
  • In vivo flux quantification of shunt pathway metabolites in neurological disorders.

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